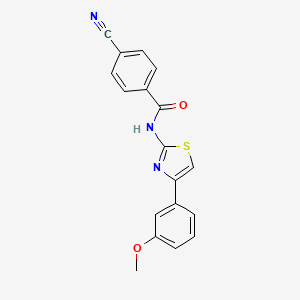![molecular formula C17H22N2O4 B2467155 N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418667-70-4](/img/structure/B2467155.png)
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide, commonly known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent that can induce cellular responses similar to those seen under low-oxygen conditions.
Wissenschaftliche Forschungsanwendungen
DMOG has been widely used as a hypoxia-mimetic agent in scientific research. It has been shown to induce cellular responses similar to those seen under low-oxygen conditions, such as the activation of hypoxia-inducible factor-1α (HIF-1α) and the upregulation of genes involved in angiogenesis and glycolysis. DMOG has been used in studies related to cancer, cardiovascular disease, and neurological disorders.
Wirkmechanismus
DMOG functions as a prolyl hydroxylase inhibitor, which leads to the stabilization of HIF-1α. Under normal oxygen conditions, prolyl hydroxylase enzymes hydroxylate specific proline residues on HIF-1α, which marks it for degradation by the proteasome. By inhibiting prolyl hydroxylase, DMOG prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce the expression of genes involved in angiogenesis, glycolysis, and erythropoiesis. DMOG has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. DMOG is also relatively stable and easy to handle. However, one limitation of using DMOG is its potential off-target effects, as it can inhibit other prolyl hydroxylase enzymes in addition to those that target HIF-1α. Additionally, DMOG may have different effects in different cell types and tissues, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DMOG. One area of interest is its potential use in cancer therapy, as it can induce the expression of genes involved in tumor angiogenesis and glycolysis. DMOG may also have neuroprotective effects and could be explored as a potential treatment for neurological disorders. Additionally, further research is needed to fully understand the effects of DMOG on different cell types and tissues and to identify any potential off-target effects.
In conclusion, DMOG is a hypoxia-mimetic agent that has been extensively studied for its potential applications in scientific research. Its ability to induce cellular responses similar to those seen under low-oxygen conditions has made it a valuable tool in studies related to cancer, cardiovascular disease, and neurological disorders. While DMOG has many advantages for lab experiments, its potential off-target effects and different effects in different cell types and tissues should be taken into consideration. There is still much to be learned about DMOG, and future research may uncover new potential applications for this compound.
Synthesemethoden
DMOG can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 4-(chloromethyl)phenyl isocyanate to form the intermediate, which is then reacted with epichlorohydrin to yield DMOG.
Eigenschaften
IUPAC Name |
N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-8-19(9-12(2)23-11)17(21)14-5-3-13(4-6-14)7-18-16(20)15-10-22-15/h3-6,11-12,15H,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBYGYZJMHYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)

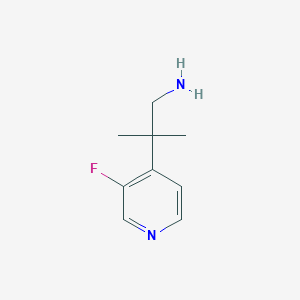

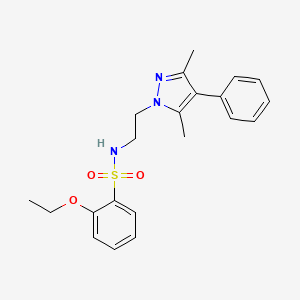

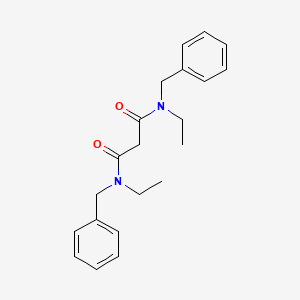
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)
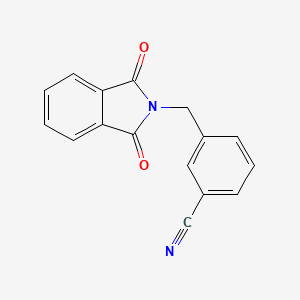
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
